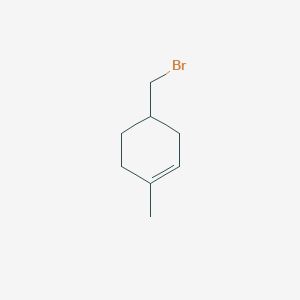
Cyclohexene, 4-(bromomethyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-1-methylcyclohexene is an organic compound with the molecular formula C8H13Br It is a brominated derivative of methylcyclohexene, characterized by the presence of a bromomethyl group attached to the cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-methylcyclohexene typically involves the bromination of 1-methylcyclohexene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(bromomethyl)-1-methylcyclohexene may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.
化学反应分析
Types of Reactions
4-(Bromomethyl)-1-methylcyclohexene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-methylcyclohexene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used in substitution reactions.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and ethers.
Elimination: Formation of 1-methylcyclohexene.
Oxidation: Formation of alcohols or ketones.
科学研究应用
4-(Bromomethyl)-1-methylcyclohexene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with biological activity.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 4-(bromomethyl)-1-methylcyclohexene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-1-methylcyclohexene: Similar in structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)-1-methylcyclohexene: Similar in structure but with an iodine atom instead of bromine.
4-(Hydroxymethyl)-1-methylcyclohexene: Similar in structure but with a hydroxyl group instead of bromine.
Uniqueness
4-(Bromomethyl)-1-methylcyclohexene is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns. Bromine is a good leaving group, making the compound highly reactive in substitution and elimination reactions. This reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry.
属性
CAS 编号 |
61860-11-5 |
|---|---|
分子式 |
C8H13Br |
分子量 |
189.09 g/mol |
IUPAC 名称 |
4-(bromomethyl)-1-methylcyclohexene |
InChI |
InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h2,8H,3-6H2,1H3 |
InChI 键 |
OAZREYMDGCFCOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(CC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















